molecular formula C16H25N3O3 B6980298 Ethyl 2-cycloheptyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate

Ethyl 2-cycloheptyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate

Cat. No.: B6980298
M. Wt: 307.39 g/mol
InChI Key: ANHHHROSTSEURQ-UHFFFAOYSA-N
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Description

Ethyl 2-cycloheptyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate is a synthetic organic compound that features a unique combination of a cycloheptyl ring, a pyrazole moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cycloheptyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate typically involves a multi-step process. One common method starts with the preparation of the cycloheptyl ring, followed by the introduction of the pyrazole moiety through a series of condensation reactions. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cycloheptyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a more saturated heterocycle.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the cycloheptyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or saturated heterocycles.

Scientific Research Applications

Ethyl 2-cycloheptyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Researchers investigate its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-cycloheptyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The cycloheptyl ring and ethyl ester group contribute to the compound’s overall stability and bioavailability. Pathways involved in its mechanism of action may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Ethyl 2-cycloheptyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate can be compared with similar compounds, such as:

    Ethyl 2-cyclohexyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate: This compound has a cyclohexyl ring instead of a cycloheptyl ring, which may affect its chemical properties and biological activities.

    Ethyl 2-cyclopentyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate: The cyclopentyl ring introduces different steric and electronic effects compared to the cycloheptyl ring.

    Ethyl 2-cyclooctyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate: The larger cyclooctyl ring may influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-cycloheptyl-2-[(1-methylpyrazole-3-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-3-22-16(21)14(12-8-6-4-5-7-9-12)17-15(20)13-10-11-19(2)18-13/h10-12,14H,3-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHHHROSTSEURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCCC1)NC(=O)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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